molecular formula C6H5BrN2O2 B069926 3-Bromo-2-methyl-5-nitropyridine CAS No. 186593-42-0

3-Bromo-2-methyl-5-nitropyridine

Cat. No. B069926
M. Wt: 217.02 g/mol
InChI Key: QWAOQTGMEGSRLN-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H5BrN2O2 . It has an average mass of 217.020 Da and a monoisotopic mass of 215.953430 Da .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methyl-5-nitropyridine consists of 6 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .


Physical And Chemical Properties Analysis

3-Bromo-2-methyl-5-nitropyridine has a density of 1.7±0.1 g/cm3, a boiling point of 270.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.8±3.0 kJ/mol .

Scientific Research Applications

  • Toxicity and Health Impact : A study reported a case of 5-bromo-2-nitropyridine poisoning, an intermediate in pharmaceutical and pesticide synthesis, highlighting its absorption through skin and respiratory tract, leading to severe health conditions like methemoglobinemia and delayed encephalopathy (Shi et al., 2022).

  • Large Scale Production : Research on the large-scale synthesis of 5-Bromo-2-nitropyridine from corresponding amines through hydrogen peroxide oxidation has shown challenges in process development and safety, with the eventual establishment of a reproducible, safe protocol for its production (Agosti et al., 2017).

  • Molecular Composition and Potential Applications : Computational studies of 5-bromo-3-nitropyridine-2-carbonitrile have explored its molecular structure, electronic properties, and potential biological significance. This includes analysis of molecular electrostatic potential, frontier molecular orbitals, and ligand-protein interactions, highlighting its potential as a centromere-associated protein inhibitor (Arulaabaranam et al., 2021).

  • Vibrational Spectral Studies : Studies involving 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine have provided insights into their conformational stability and molecular structure through vibrational spectral analysis using density functional theory (Balachandran et al., 2012).

  • Synthetic Pathways and Chemical Reactivity : Research has been conducted on the synthesis of derivatives from bromo- and nitropyridines, exploring their reactivity and potential pathways for creating new compounds (Peterson & Tolman, 1977).

  • Solvent Influence on Reactivity : The impact of solvent polarity on the reactivity of various nitropyridines, including 5-bromo-2-nitropyridine, was investigated, revealing how solvent choice can affect substitution processes in these compounds (Hertog & Jouwersma, 1953).

properties

IUPAC Name

3-bromo-2-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAOQTGMEGSRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594048
Record name 3-Bromo-2-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-5-nitropyridine

CAS RN

186593-42-0
Record name 3-Bromo-2-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diethyl malonate (17.6 mL, 0.116 mol) in diethyl ether (250 mL) at ambient temperature was treated with sodium hydride (80% in mineral oil, 3.5 g, 0.116 mol), and the mixture was stirred for 1 hour. Then 3-bromo-2-chloro-5-nitropyridine (25 g, 105 mmol; prepared from 2-hydroxy-5-nitropyridine according to the procedure of V. Koch and S. Schnatterer, Synthesis 1990, 499-501) was added in portions over 5 minutes. After the mixture had stirred for 1 hour, the solvent was evaporated, and the residue was heated at 100° C. for 1 hour. After the mixture had cooled, 12 N H2SO4 was added, and the mixture was heated at reflux for about 16 hours. The mixture was allowed to cool to ambient temperature, then further cooled as it was treated with 50% NaOH to give an alkaline pH. The resulting solution was extracted with CHCl3 (3×), and the organic extracts were washed with H2O, dried (MgSO4) and evaporated to afford 17.1 g of the title compound as a red oil: 1H NMR (CDCl3, 300 MHz) δ 2.81 (s, 3H), 8.61 (d, J=2 Hz, 1H), 9.26 (d, J=2 Hz, 1H).
Quantity
17.6 mL
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reactant
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3.5 g
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250 mL
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Synthesis routes and methods II

Procedure details

3-Bromo-2-chloro-5-nitropyridine (25 g, 105 mmol; prepared from 2-hydroxy-5-nitropyridine according to the procedure of V. Koch and S. Schnatterer, Synthesis 1990, 499-501) was treated with the sodium salt of diethylmalonate (17.6 mL, 116 mmol) according to the procedure of Odashima et al Bull Chem Soc Jpn 1993, 66, 797-803) to provide 17.1 g (78.8 mmol, 75%) of dark red oil: TLC Rf 0.5 (4:1 hexanes/EtOAc); 1H NMR (CDCl3, 300 MHz) δ 2.81 (s, 3H), 8.61 (d, 1H, J=2.0 Hz), 9.26 (d, 1H, J=2.0 Hz).
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0 (± 1) mol
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17.6 mL
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Yield
75%

Synthesis routes and methods III

Procedure details

To a cold solution of diethyl malonate (2.2 mL, 14.5 mmol) in THF (30 mL) was added NaH (0.58 g, 60% in mineral oil) over 5 minutes. 3-Bromo-2-chloro-5-nitropyridine (3.13 g, 13.15 mmol) was added in 4 portions over 15 minutes. The reaction mixture was warmed to room temperature and THF was removed under reduced pressure. The mixture was heated at 115° C. for 75 minutes. After the reaction mixture was cooled to room temperature, H2SO4 (6.0 M, 17 mL) was added and the mixture was heated at 110° C. overnight. It was cooled to 0° C. and a KOH solution (25%) in water was added until pH=7.0. The reaction mixture was kept at 0° C. for 30 min. The crude product was collected by filtration and washed with cold water. dichloromethane (100 mL) was added to the solids and stirred at r.t. for 30 min. The solid was filtered off and the filtrate was concentrated to 30 mL. Petroleum ether (60 mL) was added and the solid was filtered off and the filtrate was concentrated to give the product as a red solid (2.3 g, 73%).
Quantity
2.2 mL
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reactant
Reaction Step One
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Quantity
0.58 g
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reactant
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Quantity
30 mL
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solvent
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3.13 g
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reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Nishiguchi, A Rico, H Tanner… - Journal of Medicinal …, 2017 - ACS Publications
… To a degassed mixture of 3-bromo-2-methyl-5-nitropyridine (12.67 g, 58.4 mmol, 1.0 equiv), bis(pinacolato)diboron (17.79 g, 70.1 mmol, 1.2 equiv), and KOAc (17.19 g, 175 mmol, 3.0 …
Number of citations: 40 pubs.acs.org
DC McKinney, BJ McMillan, MJ Ranaghan… - Journal of medicinal …, 2021 - ACS Publications
… A mixture of 3-bromo-2-methyl-5-nitropyridine (2 g, 9.22 mmol) was added to phenylmethanethiol (1.49 g, 11.98 mmol, 1.40 mL), N,N-diethyl isopropylamine (2.38 g, 18.43 mmol, 3.21 …
Number of citations: 23 pubs.acs.org

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